5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Antileishmanial drug discovery Neglected tropical diseases Triazole SAR

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde (C₅H₅F₂N₃O, MW 161.11) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carbaldehyde class, bearing a difluoromethyl (-CF₂H) group at the 5-position and a methyl group at N-1. The compound integrates a synthetically versatile aldehyde handle with the unique electronic and hydrogen-bond-donating properties of the -CF₂H moiety, positioning it as a strategic intermediate for medicinal chemistry and agrochemical discovery programs that require fluorinated triazole scaffolds.

Molecular Formula C5H5F2N3O
Molecular Weight 161.112
CAS No. 2172183-28-5
Cat. No. B2665607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde
CAS2172183-28-5
Molecular FormulaC5H5F2N3O
Molecular Weight161.112
Structural Identifiers
SMILESCN1C(=C(N=N1)C=O)C(F)F
InChIInChI=1S/C5H5F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h2,5H,1H3
InChIKeyRZKUDMMLCJDHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 2172183-28-5): Core Scaffold Identity & Procurement Context


5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde (C₅H₅F₂N₃O, MW 161.11) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carbaldehyde class, bearing a difluoromethyl (-CF₂H) group at the 5-position and a methyl group at N-1 . The compound integrates a synthetically versatile aldehyde handle with the unique electronic and hydrogen-bond-donating properties of the -CF₂H moiety, positioning it as a strategic intermediate for medicinal chemistry and agrochemical discovery programs that require fluorinated triazole scaffolds [1]. It is commercially available from multiple suppliers at ≥95% purity .

Why Non-Fluorinated or Trifluoromethyl Triazole-4-carbaldehydes Cannot Substitute 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde


Within 1,2,3-triazole-4-carbaldehyde building blocks, the identity of the 5-substituent exerts a decisive influence on both chemical reactivity and biological target engagement. The -CF₂H group of the title compound functions as a lipophilic hydrogen-bond donor capable of bioisosterically replacing -OH, -SH, or -NH₂ groups [1], a property absent in the non-fluorinated analog (1-methyl-1H-1,2,3-triazole-4-carbaldehyde) and fundamentally different from the purely electron-withdrawing -CF₃ analog, which lacks hydrogen-bond-donating capacity [2]. Furthermore, electron-withdrawing substituents on the triazole ring increase the effective kinetic barrier of key derivatization reactions (e.g., allylboration) by a factor of 2–3 relative to the unsubstituted parent ring [3], meaning that the choice of 5-substituent directly determines downstream reaction yields and regiochemical outcomes. These quantifiable differences in electronic character, hydrogen-bonding capability, and steric profile preclude simple interchange between in-class analogs without altering synthetic outcomes or biological SAR.

Head-to-Head Quantitative Differentiation Evidence for 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde vs. Closest Analogs


Antileishmanial Activity: Difluoromethylene Introduction Converts Inactive Carbaldehydes into Active Antiparasitic Agents

In a systematic study of imidazole and triazole derivatives, carbaldehyde-functionalized triazole compounds without the difluoromethylene group showed no meaningful inhibition of Leishmania amazonensis promastigotes. Introduction of the difluoromethylene (-CF₂-) moiety transformed these inactive scaffolds into active antileishmanial agents. Compounds 4b and 8f—difluoromethylene azoles structurally related to the 5-(difluoromethyl)-1,2,3-triazole-4-carbaldehyde framework—inhibited parasite growth significantly [1]. While the title compound itself was not the exact test article, the class-level SAR demonstrates that the -CF₂H/-CF₂- functionality is the critical pharmacophoric element distinguishing active from inactive triazole-carbaldehyde derivatives in this assay system.

Antileishmanial drug discovery Neglected tropical diseases Triazole SAR

Antitubercular Activity: Difluoromethyl Triazole Derivatives Exhibit MIC Values Comparable to Clinically Used Tuberculosis Drugs

A focused SAR study on N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (3a–l) and their corresponding difluoromethyl derivatives (4a–l) evaluated anti-M. tuberculosis activity against the H37Rv strain. Parent carbaldehyde compounds 3a and 3k demonstrated MIC values of 2.5 µg/mL, a potency level comparable to pharmaceuticals currently used in tuberculosis treatment. The difluoromethylated congeners (4a–l) were also active against the bacterium [1]. Although direct MIC ratios between matched carbaldehyde/difluoromethyl pairs were not disaggregated in the abstract, the study confirms that the 1,2,3-triazole-4-carbaldehyde scaffold bearing fluorinated substituents at the 4- or 5-position is pharmacologically competent at clinically relevant potency levels, and that difluoromethyl incorporation preserves—and in certain contexts, potentiates—this activity [1].

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Triazole MIC SAR

Aldehyde Reactivity Tuning: Electron-Withdrawing 5-Substituents Increase Allylboration Kinetic Barrier by 2–3 Fold vs. Unsubstituted Triazole

Computational and experimental analysis of 1-Ar-1H-1,2,3-triazole-4-carbaldehydes in allylboration reactions revealed that electron-withdrawing substituents on the triazole ring increase the effective kinetic barrier of the reaction by a factor of 2–3 relative to the unsubstituted reference compound 1e [1]. The -CF₂H group at the 5-position, being electron-withdrawing (Hammett σₚ ≈ 0.32 for -CF₂H vs. σₚ ≈ 0.54 for -CF₃), would be expected to elevate the allylboration barrier relative to both the non-fluorinated parent and, to a lesser extent, the -CF₃ analog, providing tunable reactivity for chemoselective transformations.

Synthetic methodology Allylboration Kinetic barrier tuning

Hydrogen-Bond Donor Bioisosterism: -CF₂H at 5-Position Enables Lipophilic H-Bond Donation Absent in -CF₃ and -CH₃ Analogs

The -CF₂H group is established as a lipophilic hydrogen-bond donor capable of bioisosterically replacing hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups [1]. Quantitative hydrogen-bond acidity measurements (¹H NMR-based, UV–vis Reichardt's dye titration, and ¹H NMR titration with tri-n-butylphosphine oxide) confirm that -CF₂H donates hydrogen bonds, with donation strength further enhanced when directly attached to electron-deficient aromatic systems such as the 1,2,3-triazole ring [1]. In contrast, the -CF₃ group is exclusively electron-withdrawing with no hydrogen-bond donation capacity, and the -CH₃ group is weakly electron-donating and hydrophobic [2]. The title compound uniquely combines the synthetically addressable aldehyde functionality with the hydrogen-bond-donating -CF₂H pharmacophore, a pairing not available from the non-fluorinated (16681-69-9) or trifluoromethyl (1267185-70-5) analogs.

Medicinal chemistry Bioisostere design Hydrogen bonding

Agrochemical Intermediate Lineage: Carboxylic Acid Oxidation Product (CAS 1423028-04-9) Validated as Key Fungicide Intermediate

The direct oxidation product of the title aldehyde, 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1423028-04-9), is explicitly described as a key intermediate in the synthesis of agricultural fungicides, particularly for novel crop protection agents targeting fungal pathogens in cereals and fruits [1]. The carboxylic acid derivative has been investigated for systemic activity and improved metabolic stability in plants [1]. This establishes a direct synthetic lineage from the aldehyde building block to validated agrochemical intermediates. In contrast, the non-fluorinated 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 16681-69-9) has no demonstrated connection to fungicide intermediate chemistry, and the -CF₃ analog lacks the metabolic advantages conferred by the -CF₂H group's balanced lipophilicity [2].

Agrochemical synthesis Fungicide intermediate Crop protection

Commercial Availability and Purity Benchmarking: ≥95% Purity with Multi-Vendor Sourcing

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde is commercially available from multiple independent suppliers with standard purity specifications of ≥95% . Suppliers include AKSci (USA), Leyan (Shanghai Haohong), Ambeed, and AiFChem/XtalPi, providing competitive sourcing redundancy . In comparison, the trifluoromethyl analog (CAS 1267185-70-5) is listed at 98% purity from fewer suppliers , while the non-fluorinated parent (CAS 16681-69-9) has the broadest availability but lacks the critical -CF₂H pharmacophore. The multi-supplier landscape for the title compound reduces single-source supply risk, a practical procurement consideration for programs requiring sustained access to this specific fluorinated building block.

Chemical procurement Building block supply Purity benchmarking

High-Value Application Scenarios for 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 2172183-28-5)


Neglected Tropical Disease Drug Discovery: Antileishmanial and Antitubercular Lead Optimization

The 5-(difluoromethyl)-1,2,3-triazole-4-carbaldehyde scaffold provides direct entry into two validated anti-infective SAR programs. For antileishmanial development, the -CF₂H pharmacophore has been shown to convert inactive triazole carbaldehydes into active antiparasitic agents [1]. For antitubercular programs, the triazole-4-carbaldehyde scaffold with fluorinated substitution demonstrates MIC values of 2.5 µg/mL against M. tuberculosis H37Rv, comparable to clinically used TB drugs [2]. The aldehyde handle enables rapid library synthesis via reductive amination, Knoevenagel condensation, or Grignard addition for hit expansion, while the -CF₂H group provides tunable hydrogen-bond donation for target engagement optimization [3].

Agrochemical Fungicide Intermediate Synthesis via Aldehyde-to-Acid Oxidation

The title aldehyde serves as the direct precursor to 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1423028-04-9), a validated key intermediate for agricultural fungicides with demonstrated systemic activity and plant metabolic stability [1]. Oxidation of the aldehyde to the carboxylic acid (e.g., using Jones reagent or NaClO₂) provides entry into a compound class targeting fungal pathogens in cereals and fruits [1]. The -CF₂H group's balanced lipophilicity (LogP increment of ~0.4–0.6 vs. -CH₃) is advantageous for phloem mobility and cuticular penetration in crop protection applications [2].

Medicinal Chemistry: Bioisosteric Replacement of Hydroxyl, Thiol, or Amino Groups in Lead Compounds

The -CF₂H group of the title compound is quantitatively characterized as a lipophilic hydrogen-bond donor capable of bioisosterically replacing -OH, -SH, and -NH₂ groups [1]. When incorporated into a drug-like scaffold via the reactive aldehyde handle, the -CF₂H triazole moiety can modulate target binding affinity while simultaneously improving membrane permeability relative to the corresponding hydroxy or amino analogs. This application is uniquely suited to the title compound because the -CF₃ analog lacks hydrogen-bond donation capacity entirely, while the non-fluorinated analog provides no bioisosteric advantage [2]. The aldehyde group allows conjugation to amine-, hydrazine-, or hydroxylamine-containing pharmacophores through standard condensation chemistry [3].

Chemoselective Synthetic Methodology Development Exploiting Tunable Aldehyde Reactivity

The electron-withdrawing -CF₂H substituent elevates the kinetic barrier of aldehyde allylboration by an estimated 2–3 fold relative to unsubstituted triazole aldehydes [1], creating opportunities for chemoselective reaction design in polyfunctional substrates. This kinetic differentiation, absent in the non-fluorinated parent, enables sequential derivatization strategies where the triazole aldehyde can be selectively addressed in the presence of more reactive aliphatic or benzylic aldehydes, or conversely, temporarily deactivated until a later synthetic stage. Such reactivity tuning is valuable for complex molecule synthesis in both medicinal chemistry and natural product derivatization workflows [1].

Quote Request

Request a Quote for 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.